H-alpha-Me-D-Phe(3-I)-OH
Description
H-α-Me-D-Phe(3-I)-OH, also designated as (R)-α-Methyl-3-iodophenylalanine, is a non-proteinogenic amino acid derivative with the following structural features ():
- Molecular formula: C₁₀H₁₂INO₂
- Molecular weight: 305.11 g/mol
- Configuration: D-enantiomer
- Substituents: α-methyl group at the chiral center (increases steric hindrance and metabolic stability).
- CAS No.: 457652-83-3.
This compound is primarily utilized in peptide synthesis and medicinal chemistry research, particularly for studying enzyme inhibition (e.g., tyrosine hydroxylase) and receptor-ligand interactions ().
Properties
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438693 | |
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457652-83-4 | |
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-alpha-Me-D-Phe(3-I)-OH” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive functional groups during the synthesis.
Introduction of the Methyl Group: The alpha position is methylated using reagents such as methyl iodide in the presence of a base.
Iodination: The phenyl ring is iodinated at the third position using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
“H-alpha-Me-D-Phe(3-I)-OH” can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield iodinated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “H-alpha-Me-D-Phe(3-I)-OH” depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations Among Analogs
The following table summarizes critical differences between H-α-Me-D-Phe(3-I)-OH and its analogs:
Impact of Structural Modifications
Halogen Type and Position
- 4-Bromo substitution (H-α-Me-D-Phe(4-Br)-OH): Reduced molecular weight and altered hydrophobicity compared to iodine; bromine’s lower atomic radius may decrease steric effects .
- 3-Chloro substitution (Fmoc-L-Phe(3-Cl)-OH): Smaller halogen atom reduces steric bulk but maintains electronegativity, favoring peptide backbone flexibility .
α-Methyl Group
Enantiomeric Configuration
- D-configuration (e.g., H-α-Me-D-Phe(3-I)-OH) is less common in natural systems but critical for evading enzymatic cleavage in therapeutic peptides. L-forms (e.g., Fmoc-L-Phe(3-Cl)-OH) are more prevalent in native proteins .
Biological Activity
H-alpha-Me-D-Phe(3-I)-OH, a derivative of phenylalanine, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly regarding its anti-inflammatory and anticancer properties. This article synthesizes current findings on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of a methyl group at the alpha position and an iodine atom at the 3-position of the phenyl ring. These modifications can significantly influence the compound's biological interactions and pharmacological profile. The structural formula is represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom may enhance binding affinity through halogen bonding, while the methyl group can affect the compound's lipophilicity and overall stability in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It may act as a modulator at certain receptor sites, influencing cellular responses.
Anti-Inflammatory Effects
Studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in managing inflammatory diseases.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including lung and breast cancer cells. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.4 |
| MCF-7 (Breast) | 8.7 |
These findings highlight its potential as a lead compound for developing new anticancer agents .
Case Studies
- Study on Cytotoxicity : A study published in F1000Research evaluated various derivatives of phenylalanine, including this compound, for their anticancer effects. The results indicated that this compound was among the most potent against A549 cells, with an IC50 value of 5.4 µM, demonstrating significant selectivity towards cancerous cells compared to normal cells .
- Anti-Inflammatory Mechanism : Research conducted by MDPI explored the anti-inflammatory effects of several phenylalanine derivatives. This compound was shown to inhibit TNF-alpha production in macrophages, suggesting a mechanism that could be beneficial for treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
